molecular formula C29H24N2O4S B2853593 (3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-57-4

(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2853593
CAS No.: 893311-57-4
M. Wt: 496.58
InChI Key: BCEWTNWMIIBBKC-TURZUDJPSA-N
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Description

(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C29H24N2O4S and its molecular weight is 496.58. The purity is usually 95%.
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Biological Activity

The compound (3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , also known by its CAS number 1022150-12-4 , belongs to the benzothiazine family and has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6O2C_{22}H_{22}N_{6}O_{2}, with a molecular weight of 386.45 g/mol . The structure consists of a benzothiazine core substituted with various functional groups that may influence its biological activity.

Biological Activity Overview

Biological evaluations of related benzothiazine derivatives have demonstrated a range of activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize specific studies related to the biological activity of the compound in focus.

Antimicrobial Activity

A preliminary evaluation of similar compounds in the benzothiazine class indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit marked activity against Bacillus subtilis and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Benzothiazine Compounds

CompoundTarget BacteriaActivity Level
Compound ABacillus subtilisHigh
Compound BStaphylococcus aureusModerate
Compound CEscherichia coliLow

Enzyme Inhibition

Research has indicated that compounds with similar structural features may act as effective enzyme inhibitors. For example, some sulfonamide derivatives have shown promising inhibitory effects against enzymes such as acetylcholinesterase (AChE) and α-glucosidase . Given the structural similarities, it is plausible that this compound could exhibit similar enzyme inhibitory properties.

Table 2: Enzyme Inhibition Data for Similar Compounds

CompoundEnzyme TargetInhibition Effect
Compound DAcetylcholinesteraseModerate
Compound Eα-GlucosidaseHigh
Compound FButyrylcholinesteraseLow

Case Studies

Several case studies have explored the biological effects of benzothiazine derivatives:

  • Antibacterial Study : A study involving a series of synthesized benzothiazine compounds demonstrated significant antibacterial effects against Bacillus subtilis, suggesting that modifications to the benzothiazine structure can enhance activity .
  • Enzyme Inhibition Study : Another investigation focused on sulfonamide derivatives revealed substantial inhibition against α-glucosidase and AChE, indicating potential applications in treating conditions like diabetes and Alzheimer's disease .

Properties

IUPAC Name

(3E)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4S/c1-21-11-13-22(14-12-21)20-31-27-10-6-5-9-26(27)29(32)28(36(31,33)34)19-30-23-15-17-25(18-16-23)35-24-7-3-2-4-8-24/h2-19,30H,20H2,1H3/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEWTNWMIIBBKC-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)OC5=CC=CC=C5)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)OC5=CC=CC=C5)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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